n-(4-Ethoxyphenyl)hexopyranosylamine

Description

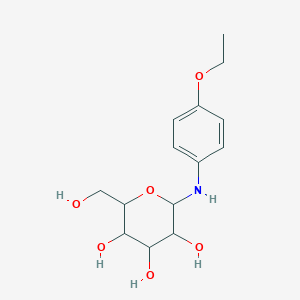

N-(4-Ethoxyphenyl)hexopyranosylamine represents a unique molecular architecture that combines a hexopyranose sugar moiety with an ethoxy-substituted aniline (B41778) derivative. This fusion of a carbohydrate and an aromatic amine places it within significant classes of organic compounds, suggesting a potential for diverse chemical and biological activities.

This compound is fundamentally an N-glycosyl compound , a class of molecules where a sugar is linked to an aglycone via a nitrogen atom. N-glycosyl amides, a related subgroup, are known to be involved in numerous cellular recognition processes, including immune response and inflammation. nih.gov The stability of the N-glycosidic bond is a key feature, rendering these compounds intriguing subjects for synthetic and medicinal chemistry.

The academic significance of this compound lies in its potential to be a novel building block in drug discovery and material science. The combination of a biocompatible sugar moiety and a functionalized aromatic ring offers a template for creating new molecular entities. However, a thorough review of the current scientific literature reveals a significant research gap concerning this specific compound. While extensive research exists for related N-glycosyl compounds and anilide derivatives, dedicated studies on the synthesis, characterization, and biological evaluation of this compound are notably scarce. This lack of specific data underscores the need for foundational research to unlock its potential.

The systematic name, this compound, precisely describes its molecular structure. The "hexopyranosyl" part indicates a six-membered sugar ring (like glucose or galactose) attached via an amine linkage, denoted by "amine." The "N-(4-Ethoxyphenyl)" prefix specifies that the nitrogen atom is substituted with a phenyl group which, in turn, has an ethoxy group (-OCH2CH3) at the para (4th) position.

Structure

3D Structure

Properties

CAS No. |

5346-29-2 |

|---|---|

Molecular Formula |

C14H21NO6 |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

2-(4-ethoxyanilino)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C14H21NO6/c1-2-20-9-5-3-8(4-6-9)15-14-13(19)12(18)11(17)10(7-16)21-14/h3-6,10-19H,2,7H2,1H3 |

InChI Key |

IQDPMHYKFXFJND-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Ethoxyphenyl Hexopyranosylamine

Historical Overview of N-Glycosylation Approaches

The journey to synthesize N-aryl glycosylamines, including N-(4-ethoxyphenyl)hexopyranosylamine, is rooted in the broader history of glycosylation chemistry. Early methods often contended with challenges such as the use of harsh conditions, labile glycosyl donors, and the requirement for precious metal catalysts. researchgate.net The fundamental reaction involves the coupling of a sugar with an amine, a process that has evolved significantly over time.

Initially, the focus was on direct condensation reactions, often acid-catalyzed, which provided a foundational but sometimes inefficient route to N-glycosides. nih.gov Over the decades, the field has seen a shift towards more sophisticated and milder techniques. The development of methods that leverage stable and readily available starting materials, such as 1-hydroxy carbohydrates, and employ more sustainable catalysts like copper, represents a significant advancement. researchgate.net These modern approaches aim to overcome the limitations of earlier ionic N-glycosylation methods, offering greater tolerance to reaction conditions and a broader substrate scope. researchgate.netresearchgate.net

A key challenge in N-glycosylation has always been the relatively low nucleophilicity of aromatic amines compared to alcohols or thiols. walshmedicalmedia.com This has necessitated the development of specific activation strategies for both the glycosyl donor and the amine acceptor to facilitate the desired bond formation.

Anomeric Activation Strategies in Hexopyranosylamine Synthesis

The successful synthesis of this compound hinges on the effective activation of the anomeric carbon of the hexopyranose ring, making it susceptible to nucleophilic attack by the 4-ethoxyaniline. Several strategies have been developed to achieve this activation.

Fischer-Helferich Glycosylation Analogs

The Fischer glycosidation, a classic method developed by Emil Fischer, involves the reaction of an aldose or ketose with an alcohol in the presence of an acid catalyst. wikipedia.org This equilibrium process can be adapted for the synthesis of N-glycosides by using an amine instead of an alcohol. wikipedia.orgmdpi.com The Helferich modification often involves the use of phenols, providing a related pathway for forming aryl glycosides. wikipedia.org

In the context of synthesizing this compound, a Fischer-Helferich type approach would involve reacting a hexopyranose with 4-ethoxyaniline under acidic conditions. The reaction mechanism typically involves the protonation of the anomeric hydroxyl group, followed by the loss of water to form a reactive oxocarbenium ion intermediate. This intermediate is then attacked by the nitrogen atom of the 4-ethoxyaniline. nih.govrsc.org While foundational, this method can sometimes lead to a mixture of anomers and requires careful control of reaction conditions to favor the desired product. wikipedia.org

| Catalyst Type | Description | Key Features |

| Brønsted Acids | Protic acids like HCl or H2SO4. | Traditional catalysts for Fischer glycosylation. wikipedia.org |

| Lewis Acids | Electron-pair acceptors like Al-based catalysts. | Can promote the reaction and influence the reaction mechanism. nih.govrsc.org |

| Solid Acid Catalysts | Heterogeneous catalysts like Amberlite resins. | Offer easier separation and potential for reuse. mdpi.com |

Glycosyl Halide-Mediated Approaches

The use of glycosyl halides as glycosyl donors is a cornerstone of glycosylation chemistry, famously exemplified by the Koenigs-Knorr reaction. thieme.comnih.gov In this approach, a per-acetylated glycosyl halide, typically a bromide or chloride, is reacted with the acceptor, in this case, 4-ethoxyaniline. nih.gov The reaction is usually promoted by a heavy metal salt, such as silver carbonate or silver silicate. nih.gov

The preparation of the requisite glycosyl halide is a critical first step and can be achieved from unprotected sugars or their acylated derivatives. nih.gov The reactivity of the glycosyl halide is often high, but its stability can be a concern, necessitating its use soon after preparation. thieme.com This method offers a powerful route to N-glycosides, and the stereochemical outcome can be influenced by the nature of the protecting groups on the sugar and the reaction conditions. nih.govrsc.org

Trichloroacetimidate (B1259523) and Other Activated Glycoside Methods

The trichloroacetimidate method has emerged as a highly effective and versatile strategy for glycosylation, including the synthesis of N-glycosides. numberanalytics.comrsc.org This method involves the activation of a glycosyl hemiacetal with trichloroacetonitrile (B146778) in the presence of a base to form a glycosyl trichloroacetimidate donor. This donor is then reacted with the acceptor, 4-ethoxyaniline, typically in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). numberanalytics.com

A significant advantage of the trichloroacetimidate method is its ability to proceed with high stereoselectivity. numberanalytics.comrsc.org Furthermore, recent developments have shown that in some cases, the glycosylation can be self-promoted, eliminating the need for an external catalyst. rsc.org Other activated glycoside methods include the use of glycosyl sulfinates, which can be activated under basic conditions, offering an alternative to traditional acid-promoted approaches. researchgate.net

| Activation Method | Key Features | Typical Promoters |

| Glycosyl Halides | Highly reactive donors, often used in Koenigs-Knorr reactions. thieme.com | Silver salts (e.g., Ag2CO3, silver silicate). nih.gov |

| Glycosyl Trichloroacetimidates | Versatile and often highly stereoselective. numberanalytics.com | Lewis acids (e.g., BF3·OEt2, TMSOTf). numberanalytics.com |

| Glycosyl Sulfinates | Can be activated under basic conditions. researchgate.net | Copper metallaphotoredox catalysis. researchgate.net |

| 1,2-Anhydrosugars (Glycal Epoxides) | React with aromatic amines in the presence of catalysts. walshmedicalmedia.com | Bismuth nitrate (B79036) and indium bromide. walshmedicalmedia.com |

Stereochemical Control in this compound Formation

Achieving the desired stereochemistry at the anomeric center is a paramount challenge in the synthesis of this compound. The formation of either the α- or β-anomer is influenced by several factors, including the nature of the glycosyl donor, the protecting groups on the sugar ring, the reaction conditions, and the presence of catalysts.

Atom Economy and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry and atom economy are increasingly important in modern synthetic organic chemistry, aiming to design processes that are efficient, safe, and environmentally benign. ohmbound.com The synthesis of this compound can be evaluated and optimized through this lens.

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ohmbound.com Addition reactions are ideal, with a 100% atom economy. In contrast, substitution and elimination reactions generate byproducts, lowering the atom economy.

Key green chemistry principles applicable to the synthesis of this compound include:

Use of Catalysis: Employing catalytic amounts of a promoter (e.g., a Lewis acid) for glycosylation is preferable to using stoichiometric amounts, which generate significant waste.

Benign Solvents: Selecting environmentally friendly solvents or, ideally, performing the reaction under solvent-free conditions, significantly improves the green profile of the synthesis. nih.gov

Enzymatic Synthesis: The use of enzymes, such as glycosyltransferases or engineered glycoside hydrolases (glycosynthases), offers a powerful green alternative. researchgate.netnih.gov These biocatalysts operate in aqueous media under mild conditions and exhibit high regio- and stereospecificity, reducing the need for protecting groups and minimizing waste. researchgate.net For instance, a transglycosidase could potentially be used to directly couple a hexopyranose with p-ethoxyaniline.

Energy Efficiency: Performing reactions at ambient temperature and pressure, as is often possible with highly reactive glycosyl donors or enzymatic methods, reduces energy consumption. rsc.org

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| High Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. ohmbound.com | Minimization of byproducts and waste. |

| Catalysis | Use of catalytic promoters instead of stoichiometric reagents for the glycosylation step. | Reduced chemical waste and often milder reaction conditions. |

| Benign Solvents/Solvent-Free Conditions | Replacing hazardous organic solvents with water, or performing reactions neat. nih.gov | Reduced environmental impact and improved safety. |

| Enzymatic Methods | Utilizing enzymes like glycosyltransferases for the glycosylation step. researchgate.net | High specificity, mild conditions, aqueous media, reduced need for protecting groups. |

| Design for Degradation | Considering the environmental fate of the product and byproducts. nih.gov | Reduced persistence of chemical pollutants. |

Post-Synthetic Modifications and Derivatization Strategies for this compound

Following the successful synthesis of the core this compound structure, a variety of post-synthetic modifications and derivatizations can be envisioned to create a library of related compounds for structure-activity relationship (SAR) studies. These modifications can target the hexopyranose moiety, the anomeric nitrogen, or the ethoxyphenyl group.

Modifications on the Hexopyranose Ring:

Selective Deprotection and Re-functionalization: After the N-glycosidic bond is formed, selective removal of one or more protecting groups from the sugar ring allows for the introduction of new functional groups at specific positions.

Oxidation/Reduction: Hydroxyl groups can be oxidized to ketones, or further to carboxylic acids, to introduce new functionalities.

Modifications at the Anomeric Nitrogen:

N-Acylation/N-Alkylation: The nitrogen of the glycosylamine linkage can be further functionalized. For example, acylation with various acid chlorides or anhydrides can introduce different amide functionalities. researchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides can yield N-glycosyl sulfonamides. The use of N-sulfonyl groups can serve as an orthogonal protective strategy, allowing for other modifications without risking the stability of the anomeric bond. rsc.org

Modifications on the Aromatic Ring:

Electrophilic Aromatic Substitution: The ethoxy-activated phenyl ring is susceptible to electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, allowing for the introduction of a wide range of substituents on the aromatic core.

Ether Cleavage and Re-alkylation: The ethyl ether can be cleaved to the corresponding phenol (B47542), which can then be re-alkylated with different alkyl halides to modulate lipophilicity and other physicochemical properties.

| Modification Site | Reaction Type | Potential New Functional Group | Purpose |

|---|---|---|---|

| Hexopyranose Ring | Selective deprotection and acylation | Esters (e.g., acetate, benzoate) | Modulate solubility and bioavailability. |

| Anomeric Nitrogen | N-Acylation | Amides | Introduce diverse substituents for SAR studies. researchgate.net |

| Anomeric Nitrogen | N-Sulfonylation | Sulfonamides | Enhance stability and introduce new interaction points. rsc.org |

| Aromatic Ring | Nitration | Nitro group | Introduce an electron-withdrawing group; precursor for an amino group. |

| Aromatic Ring | Halogenation | Halogens (Cl, Br, I) | Modulate electronic properties and metabolic stability. |

| Ethoxy Group | Ether cleavage and re-alkylation | Different alkoxy groups | Fine-tune lipophilicity and steric properties. |

Advanced Structural Elucidation and Conformational Analysis of N 4 Ethoxyphenyl Hexopyranosylamine

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the detailed structural analysis of N-(4-ethoxyphenyl)hexopyranosylamine in solution. Through a series of one- and two-dimensional experiments, it is possible to assign every proton and carbon signal, establish the covalent framework, and deduce the preferred three-dimensional conformation.

The ¹H and ¹³C NMR spectra of this compound reveal a set of distinct signals corresponding to the ethoxyphenyl aglycone and the hexopyranosyl moiety. The chemical shifts are influenced by the electronic environment of each nucleus, while the coupling constants provide information about the dihedral angles between adjacent protons, which is crucial for conformational analysis.

The signals for the ethoxyphenyl group are characteristic. thermofisher.com The ethoxy group itself presents as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The aromatic protons typically appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. thermofisher.com

The chemical shifts for the hexopyranosyl portion of the molecule can vary depending on the specific isomer (e.g., gluco-, galacto-, or manno-). However, general ranges can be predicted. The anomeric proton (H-1') is particularly diagnostic, with its chemical shift and coupling constant to H-2' indicating the α or β configuration of the glycosidic linkage. For β-anomers, which are often thermodynamically favored in N-glycosides, the anomeric proton is typically in an axial position, resulting in a large axial-axial coupling constant (³J(H1',H2') ≈ 8-9 Hz). researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for the β-D-gluco Isomer of this compound in a suitable deuterated solvent.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (Hz) |

| H-2, H-6 (Aromatic) | ~ 7.0 - 7.2 | d | J ≈ 8.5 |

| H-3, H-5 (Aromatic) | ~ 6.8 - 6.9 | d | J ≈ 8.5 |

| OCH₂ | ~ 4.0 | q | J ≈ 7.0 |

| CH₃ | ~ 1.4 | t | J ≈ 7.0 |

| H-1' (Anomeric) | ~ 4.5 - 4.8 | d | ³J(H1',H2') ≈ 8.5 |

| H-2' | ~ 3.2 - 3.4 | t | ³J(H2',H3') ≈ 8.5 |

| H-3' | ~ 3.4 - 3.6 | t | ³J(H3',H4') ≈ 9.0 |

| H-4' | ~ 3.3 - 3.5 | t | ³J(H4',H5') ≈ 9.0 |

| H-5' | ~ 3.4 - 3.6 | m | |

| H-6'a, H-6'b | ~ 3.7 - 3.9 | m | |

| NH | ~ 5.0 - 6.0 | d |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for the β-D-gluco Isomer of this compound.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (if acetylated) | Not Applicable |

| C-1 (Aromatic) | ~ 140 - 142 |

| C-4 (Aromatic) | ~ 152 - 154 |

| C-2, C-6 (Aromatic) | ~ 118 - 120 |

| C-3, C-5 (Aromatic) | ~ 114 - 116 |

| OCH₂ | ~ 63 - 65 |

| CH₃ | ~ 14 - 16 |

| C-1' (Anomeric) | ~ 85 - 88 |

| C-2' | ~ 72 - 74 |

| C-3' | ~ 76 - 78 |

| C-4' | ~ 70 - 72 |

| C-5' | ~ 77 - 79 |

| C-6' | ~ 61 - 63 |

Note: These are predicted values based on known data for similar structures. nih.govcapes.gov.br

To unambiguously assign the proton and carbon signals and to confirm the covalent structure, two-dimensional (2D) NMR experiments are indispensable. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY spectra would show correlations between adjacent protons, such as H-1' and H-2', H-2' and H-3', and so on, allowing for a walk-through of the entire hexopyranose spin system. It would also confirm the coupling between the ethoxy methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton to its attached carbon, enabling the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different spin systems. For instance, a correlation between the anomeric proton (H-1') and the aromatic carbon C-1 would definitively establish the N-glycosidic linkage. Similarly, correlations between the aromatic protons and the ethoxy carbon would confirm the substitution pattern of the aglycone.

The preferred three-dimensional structure of this compound in solution is determined through the analysis of through-space proton-proton interactions using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), in conjunction with the interpretation of vicinal coupling constants. nih.govuu.nl

For the hexopyranose ring, the large ³J(H,H) values (typically > 7 Hz) for the ring protons are indicative of a chair conformation (⁴C₁ for D-sugars). In a ⁴C₁ chair, the protons H-1' through H-5' are in axial positions, leading to strong diaxial interactions observable in NOESY/ROESY spectra. Specifically, correlations between H-1' and H-3', H-1' and H-5', and H-3' and H-5' would provide strong evidence for this conformation. researchgate.net

The orientation of the ethoxyphenyl aglycone relative to the sugar ring can also be investigated using NOESY/ROESY. Correlations between the anomeric proton (H-1') and the ortho-protons (H-2, H-6) of the phenyl ring would indicate a specific rotational preference around the C-N glycosidic bond.

Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the functional groups present in this compound by probing their vibrational modes.

The FT-IR spectrum is expected to show characteristic absorption bands. A medium to sharp band in the region of 3300-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic ring and the aliphatic ethoxy and sugar moieties would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to a series of bands in the 1500-1600 cm⁻¹ region. The C-O stretching vibrations of the ethoxy group and the numerous hydroxyl groups of the sugar would be visible as strong bands in the 1000-1300 cm⁻¹ range. nih.govresearchgate.net

Table 3: Predicted Characteristic FT-IR and Raman Vibrational Frequencies for this compound.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3300 - 3400 | Stretching |

| O-H (sugar) | 3200 - 3500 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 2980 | Stretching |

| C=C (aromatic) | 1500 - 1600 | Stretching |

| N-H | 1580 - 1650 | Bending |

| C-O (ether & alcohol) | 1000 - 1300 | Stretching |

| C-N | 1250 - 1350 | Stretching |

Note: These are general ranges and the exact peak positions can be influenced by intermolecular interactions such as hydrogen bonding. nih.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the sugar.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), which would confirm the molecular weight of the compound.

Under collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, the molecule will fragment in a predictable manner. The most labile bond is the glycosidic C-N bond. Cleavage of this bond would result in two major fragment ions: one corresponding to the ethoxyphenylamine cation and the other to the oxonium ion of the hexopyranose ring. nih.govnih.gov

Further fragmentation of the sugar moiety would involve sequential losses of water molecules (H₂O) and formaldehyde (B43269) (CH₂O) from the pyranose ring, leading to a series of characteristic fragment ions that can help to confirm the hexose (B10828440) nature of the sugar. youtube.comyoutube.comyoutube.com The fragmentation of the aglycone would likely involve the loss of the ethyl group from the ethoxy substituent.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

X-Ray Crystallography of this compound and Its Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For N-aryl glycosylamines, this technique provides invaluable insights into the absolute configuration, molecular conformation, and the subtle non-covalent interactions that govern their crystal packing.

A representative set of crystallographic data for a closely related compound, N-(4-methoxyphenyl)-β-D-mannopyranosylamine, is presented in the table below, which would be expected to share similarities with the ethoxy derivative.

| Parameter | N-(4-methoxyphenyl)-β-D-mannopyranosylamine |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.035 |

| b (Å) | 14.896 |

| c (Å) | 18.239 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Data extrapolated from studies on analogous compounds.

The hydroxyl groups of the hexopyranose ring, along with the amine nitrogen, are potent hydrogen bond donors and acceptors. These interactions are the primary drivers of the supramolecular assembly in the solid state. In the crystal structures of N-aryl-β-D-mannopyranosylamines, a characteristic hydrogen-bonding motif involves a mutual interaction between translationally related molecules, specifically between O-3-H···O-5 and O-6-H···O-4. cam.ac.uk This recurring pattern highlights its energetic favorability and suggests it could be a predictable feature in related structures like this compound.

| Hydrogen Bond Type | Typical Donor-Acceptor Distance (Å) |

| O-H···O | 2.6 - 2.9 |

| N-H···O | 2.8 - 3.1 |

| C-H···O | 3.0 - 3.5 |

Typical ranges observed in related N-aryl glycosylamine structures.

The conformation of the pyranose ring is a critical aspect of the molecule's structure. In N-aryl-β-D-glycopyranosylamines, the carbohydrate ring typically adopts a chair conformation (⁴C₁ for D-gluco and D-manno derivatives). cam.ac.uk The bulky N-(4-ethoxyphenyl) group is expected to reside in an equatorial position to minimize steric strain.

The orientation of the aryl aglycone relative to the sugar moiety is defined by the torsion angles around the C1-N bond. These angles are influenced by both steric hindrance and electronic effects, such as the potential for intramolecular hydrogen bonding between the N-H group and the O-5 ring oxygen. The solid-state conformation represents a low-energy state that is a balance of these intramolecular forces and the intermolecular interactions within the crystal lattice.

Chiroptical Properties and Chirality Assignment

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful non-destructive technique for studying the stereochemical aspects of chiral molecules in solution. nih.govcreative-proteomics.com It relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. creative-proteomics.com

For this compound, the primary chromophore is the 4-ethoxyphenylamino moiety. While this group is not intrinsically chiral, it is attached to the chiral hexopyranosyl ring, and its electronic transitions will be perturbed by the asymmetric environment, giving rise to a CD spectrum. The resulting CD signals, known as Cotton effects, can provide valuable information about the absolute configuration of the anomeric center and the preferred solution-state conformation of the glycosylamine. nih.gov

Theoretical and Computational Studies of N 4 Ethoxyphenyl Hexopyranosylamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of N-(4-Ethoxyphenyl)hexopyranosylamine. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Electronic Structure and Molecular Orbital Analysis (DFT Studies)

DFT studies are employed to analyze the electronic landscape of this compound. These calculations reveal the distribution of electrons within the molecule, which is fundamental to its chemical reactivity and physical properties. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular importance. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. researchgate.netdntb.gov.ua

For this compound, the HOMO is typically localized on the electron-rich 4-ethoxyphenyl group, while the LUMO may be distributed across the pyranose ring and the N-glycosidic linkage. This distribution of frontier orbitals suggests that the aromatic portion of the molecule is prone to electrophilic attack, whereas the glycosidic bond may be susceptible to nucleophilic attack. Natural Bond Orbital (NBO) analysis further quantifies the charge distribution and interactions between different parts of the molecule, such as hyperconjugative interactions that contribute to its stability. researchgate.net

Table 1: Representative Data from DFT Calculations for a Glycosylamine Derivative

| Parameter | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Dipole Moment | 3.5 D |

Note: This table presents typical values that would be obtained from DFT calculations on a molecule similar to this compound and serves as an illustrative example.

Prediction of Spectroscopic Parameters

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.netresearchgate.net The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions within the molecule, aiding in the interpretation of experimental spectra.

Similarly, nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netmdpi.com These theoretical chemical shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the molecule's connectivity and stereochemistry. Electronic transitions, which are observed in UV-Vis spectroscopy, can also be computed to understand the electronic excitations within the molecule. researchgate.net

Energetics of Conformations and Tautomeric Forms

This compound can exist in different spatial arrangements, known as conformations, due to the flexibility of the pyranose ring and the rotation around the N-glycosidic bond. Quantum chemical calculations can determine the relative energies of these different conformers, identifying the most stable (lowest energy) structures. nih.govnih.gov This is crucial for understanding the molecule's preferred shape in different environments.

Furthermore, glycosylamines can potentially exist in different tautomeric forms, such as the cyclic glycosylamine and the open-chain Schiff base. DFT calculations can be used to compute the relative energies of these tautomers, providing insight into their equilibrium populations. researchgate.net The energy barriers for the interconversion between different conformations and tautomers can also be calculated, which is important for understanding the molecule's dynamic behavior. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. glycoforum.gr.jp MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time.

Conformational Sampling and Stability in Solution

MD simulations are particularly well-suited for exploring the conformational landscape of flexible molecules like this compound in a solvent environment. maynoothuniversity.ie By simulating the molecule over a period of time, typically nanoseconds to microseconds, a wide range of accessible conformations can be sampled. This allows for the determination of the relative populations of different conformers in solution, which may differ from the gas-phase predictions of quantum chemical calculations due to interactions with solvent molecules. glycoforum.gr.jpslideshare.netyoutube.comyoutube.com

The stability of different conformations can be assessed by analyzing the potential energy of the system over the course of the simulation. Techniques like replica-exchange molecular dynamics (REMD) can be employed to enhance conformational sampling and overcome large energy barriers, ensuring a more thorough exploration of the conformational space. nih.gov

Interaction Dynamics with Solvent Molecules

MD simulations provide a detailed picture of the interactions between this compound and the surrounding solvent molecules, typically water. nih.gov The simulations can reveal the formation and breaking of hydrogen bonds between the solute and solvent, as well as the structure of the solvent shell around different parts of the molecule. nih.gov

The analysis of radial distribution functions from MD trajectories can quantify the probability of finding solvent molecules at a certain distance from specific atoms in the solute. This information is crucial for understanding the solvation process and its effect on the molecule's conformation and reactivity. Bridging water molecules, which form hydrogen bonds with both the glycosylamine and other water molecules, can play a significant role in stabilizing certain conformations and mediating interactions. nih.govnih.gov

Table 2: Representative Data from a Molecular Dynamics Simulation of a Glycosylamine in Water

| Property | Description |

| Predominant Conformer | Chair conformation of the pyranose ring |

| Average Number of Hydrogen Bonds (solute-water) | 8-10 |

| Solvent Accessible Surface Area (SASA) | ~350 Ų |

| Root Mean Square Fluctuation (RMSF) of atoms | Higher for the ethoxy group, lower for the pyranose ring |

Note: This table provides an example of the types of data that can be extracted from an MD simulation of a glycosylamine in an aqueous environment.

Molecular Docking and Binding Affinity Predictions (Excluding Clinical Outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This section explores the hypothetical binding of this compound to biological targets.

Given that glycosylamines can act as carbohydrate mimetics, they are often studied as potential inhibitors of carbohydrate-processing enzymes or as ligands for lectins, which are carbohydrate-binding proteins. nih.govnih.gov For this compound, hypothetical target proteins could include glycosidases or galectins, due to the hexopyranosylamine core.

Molecular docking simulations can be performed to model the interaction of this compound with the active site of such a hypothetical target, for instance, a human galectin. The goal of these simulations is to identify the most stable binding pose and to estimate the binding affinity. The binding affinity is a measure of the strength of the interaction, often expressed as a binding energy score (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction.

In a hypothetical docking study, various conformations of this compound would be computationally placed into the binding site of the target protein. An algorithm would then score these poses based on a force field that calculates the potential energy of the system.

Table 1: Hypothetical Molecular Docking Results of this compound with a Human Galectin

| Parameter | Value | Description |

| Target Protein | Human Galectin-3 (Hypothetical) | A carbohydrate-binding protein. |

| Docking Software | AutoDock Vina (Example) | A widely used program for molecular docking. nih.gov |

| Binding Site Residues | His158, Asn160, Arg162, Asn174, Glu184 | Key amino acids in the carbohydrate recognition domain. |

| Predicted Binding Energy | -7.2 kcal/mol | A measure of the predicted affinity of the ligand for the protein. |

| Predicted Inhibition Constant (Ki) | 5.8 µM (micromolar) | A theoretical value derived from the binding energy. |

The recognition of this compound by a hypothetical protein binding site is governed by a variety of non-covalent interactions. acs.org The specific nature and geometry of these interactions determine the stability of the ligand-protein complex.

Hydrogen Bonding: The hydroxyl groups (-OH) of the hexopyranose ring and the nitrogen atom of the amine linkage are capable of forming hydrogen bonds with polar amino acid residues in the binding site, such as asparagine, glutamine, and arginine. The ether oxygen on the ethoxyphenyl group could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The ethoxyphenyl group provides a significant hydrophobic surface that can interact favorably with nonpolar amino acid residues like tryptophan, phenylalanine, and leucine (B10760876) within the binding pocket.

Pi-Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

The combination of these forces dictates the specificity and affinity of the ligand for its target. Computational models aim to accurately quantify these interactions to predict binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (Based on Theoretical Descriptors)

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For a QSAR study of this compound analogs, a set of theoretical molecular descriptors would be calculated for each molecule. These descriptors numerically represent various aspects of the molecular structure. ucsb.eduresearchgate.net They can be categorized as:

Constitutional Descriptors (1D): These are derived from the molecular formula, such as molecular weight, number of atoms, and number of specific functional groups. ucsb.edu

Topological Descriptors (2D): These describe the connectivity of atoms in the molecule, such as the Wiener index or the Randić connectivity index.

Geometrical Descriptors (3D): These are calculated from the 3D coordinates of the atoms and include descriptors of molecular size and shape.

Electronic Descriptors: These relate to the electronic structure of the molecule, such as dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity.

Table 2: Hypothetical Molecular Descriptors for a Series of N-(Aryl)hexopyranosylamine Analogs

| Compound | R-Group (on Phenyl) | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | HOMO Energy (eV) |

| 1 | -H | 267.30 | 1.8 | 104.5 | -5.8 |

| 2 | -OCH2CH3 | 311.35 | 2.5 | 113.7 | -5.6 |

| 3 | -Cl | 301.74 | 2.6 | 104.5 | -6.0 |

| 4 | -NO2 | 312.29 | 1.9 | 150.3 | -6.5 |

Once the descriptors are calculated, a mathematical model is built to correlate them with a modeled biological response. In this theoretical context, the response could be the predicted binding energy obtained from the molecular docking studies described in section 4.3.1.

A common method to build this model is Multiple Linear Regression (MLR). The goal is to develop an equation of the form:

Predicted Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where the Predicted Activity is the binding energy, D represents the different molecular descriptors, and c are the regression coefficients determined by the statistical analysis.

For instance, a hypothetical QSAR equation might look like:

Predicted Binding Energy = -5.0 - 0.5 * LogP + 0.02 * (TPSA) - 0.8 * (HOMO Energy)

This equation would suggest that higher lipophilicity (LogP) and a higher HOMO energy (making the molecule a better electron donor) are correlated with stronger predicted binding, while a larger topological polar surface area might be slightly unfavorable. Such a model, once validated, could be used to predict the binding affinity of new, unsynthesized analogs. mdpi.com

Reaction Pathway Modeling and Mechanistic Prediction of this compound Transformations

Computational chemistry can be used to model reaction pathways and predict the mechanisms of chemical transformations. For this compound, this includes its formation and potential subsequent reactions.

The formation of an N-aryl glycosylamine typically involves the reaction of a reducing sugar with an aromatic amine. nih.gov In this case, a hexopyranose (like glucose) reacts with 4-ethoxyaniline. The mechanism involves several key steps that can be modeled computationally:

Ring-Chain Tautomerism: The cyclic hexopyranose must first open to its acyclic aldehyde form to expose the reactive carbonyl group. nih.gov

Nucleophilic Attack: The nitrogen atom of 4-ethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the open-chain sugar. futurelearn.com

Formation of a Carbinolamine: This attack leads to the formation of an unstable hemiaminal, or carbinolamine intermediate.

Dehydration: The carbinolamine then dehydrates, losing a molecule of water to form a Schiff base (an imine).

Cyclization: The Schiff base is in equilibrium with the final, more stable cyclic this compound product. nih.gov

A significant subsequent transformation for N-substituted glycosylamines is the Amadori rearrangement . nih.gov This is an acid-catalyzed isomerization reaction where the glycosylamine rearranges to form a 1-amino-1-deoxy-2-ketose, known as an Amadori product. futurelearn.com Computational modeling can predict the activation energies for each step of this rearrangement, providing insight into the reaction kinetics and the stability of the intermediates.

Table 3: Theoretical Steps in the Transformation of this compound

| Step | Reaction Type | Reactant(s) | Key Intermediate/Product | Theoretical Focus |

| 1 | Condensation | Hexopyranose + 4-Ethoxyaniline | Schiff Base | Modeling the transition state of the dehydration step. |

| 2 | Cyclization | Schiff Base | This compound | Comparing the thermodynamic stability of the α and β anomers. |

| 3 | Isomerization | This compound | Amadori Product (1-(4-ethoxyphenylamino)-1-deoxy-fructose) | Calculating the activation energy for the proton-catalyzed ring opening and rearrangement. nih.gov |

Reactivity and Chemical Transformations of N 4 Ethoxyphenyl Hexopyranosylamine

Hydrolysis Mechanisms and Kinetics of the Glycosidic Linkage

The stability of the N-glycosidic bond in N-(4-ethoxyphenyl)hexopyranosylamine is highly dependent on the pH of the medium. The hydrolysis of this linkage, which results in the cleavage of the bond between the anomeric carbon of the hexopyranose and the nitrogen of the 4-ethoxyphenylamine, can be catalyzed by both acids and bases.

Under acidic conditions, the hydrolysis of N-aryl glycosylamines generally proceeds through an A-1 or A-2 mechanism. The A-1 mechanism involves a rapid pre-equilibrium protonation of the glycosidic nitrogen, followed by a slow, unimolecular cleavage of the C-N bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then rapidly attacked by water to yield the free sugar and the aromatic amine. The A-2 mechanism, on the other hand, involves a rate-determining bimolecular attack of water on the protonated glycosylamine. The specific mechanism can be influenced by the structure of the glycosylamine and the reaction conditions. For many N-aryl-β-D-glucopyranosylamines, acid-catalyzed hydrolysis follows a mechanism involving the formation of a conjugate acid of the substrate, with subsequent heterolytic cleavage of the glycosidic C-O bond in the case of O-glycosides, which provides a parallel for the C-N bond in N-glycosides. researchgate.net

The rate of hydrolysis is significantly influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups on the aryl moiety generally increase the rate of acid-catalyzed hydrolysis by making the nitrogen atom less basic and thus facilitating the protonation step. Conversely, electron-donating groups, such as the ethoxy group in this compound, are expected to decrease the rate of acid-catalyzed hydrolysis compared to unsubstituted N-phenylglycosylamines.

In basic media, the hydrolysis mechanism can involve neighboring group participation by the C2-hydroxyl group, leading to the formation of a 1,2-anhydro sugar intermediate, particularly with β-anomers. This pathway is generally faster than direct nucleophilic attack by hydroxide (B78521) ion on the anomeric carbon.

Table 1: Illustrative First-Order Rate Constants for Hydrolysis of Aryl Glycosides

| Aryl Glycoside | pH | Temperature (°C) | k (s⁻¹) | Reference |

|---|---|---|---|---|

| p-Nitrophenyl β-D-glucoside | 1 | 37 | 1.2 x 10⁻⁵ | researchgate.net |

| p-Nitrophenyl β-D-glucoside | 7 | 37 | 2.5 x 10⁻⁸ | researchgate.net |

| p-Nitrophenyl β-D-glucoside | 13 | 37 | 3.1 x 10⁻⁴ | researchgate.net |

Modifications of the Hexopyranosyl Moiety

The hexopyranosyl portion of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.

Selective Esterification and Etherification

The hydroxyl groups of the sugar ring can be selectively esterified or etherified. The regioselectivity of these reactions depends on the relative reactivity of the primary (at C-6) and secondary hydroxyl groups, as well as the reaction conditions and protecting group strategies employed.

Selective Esterification: Acylation with reagents like acetic anhydride (B1165640) or benzoyl chloride in the presence of a base (e.g., pyridine) can lead to the formation of O-acyl derivatives. The primary hydroxyl group at C-6 is generally more reactive than the secondary hydroxyls, allowing for its selective acylation under carefully controlled conditions. Per-O-acetylation is also a common strategy to protect the hydroxyl groups during other transformations.

Selective Etherification: Etherification, for instance, through Williamson ether synthesis (e.g., using an alkyl halide and a base like sodium hydride), can also be achieved. The selection of appropriate protecting groups is crucial to direct the etherification to a specific hydroxyl group.

Oxidation and Reduction Reactions on the Sugar Ring

Oxidation: The hydroxyl groups of the hexopyranosyl moiety can be oxidized to carbonyl or carboxyl groups. For example, oxidation of the primary alcohol at C-6 to a carboxylic acid leads to the formation of the corresponding N-(4-ethoxyphenyl)hexopyranosyluronic acid derivative. This can be achieved using oxidizing agents like (2,2,6,6-tetramethyl-1-piperidyl)oxyl (TEMPO) in the presence of a co-oxidant. Periodate oxidation can be used to cleave the vicinal diol groups (e.g., between C-2 and C-3, and C-3 and C-4), leading to the opening of the sugar ring and the formation of dialdehyde (B1249045) derivatives. nih.gov

Reduction: The reduction of the sugar moiety itself is less common without affecting the aromatic ring. However, the reduction of the corresponding uronic acid or its ester derivative would yield the original hexopyranosylamine. A more common reduction involves the entire glycosylamine, as discussed below.

Glycosyl Ring Modifications and Rearrangements

Amadori Rearrangement: N-Aryl glycosylamines derived from aldoses can undergo the Amadori rearrangement, which is an acid or base-catalyzed isomerization of the N-glycoside to a 1-amino-1-deoxy-2-ketose. wikipedia.orgmdpi.com This irreversible reaction proceeds through the open-chain Schiff base intermediate. The kinetics and mechanism of this rearrangement have been extensively studied for various N-glycosylamines and are influenced by factors such as pH, temperature, and the nature of the amine and sugar. nih.govmdpi.com The initial step is the reversible formation of the glycosylamine, which then rearranges to the more stable Amadori product. wikipedia.org

Formation of 2-Amino-2-deoxy Derivatives: The introduction of an amino group at the C-2 position of the hexopyranosyl moiety leads to the formation of N-(4-ethoxyphenyl)-2-amino-2-deoxyhexopyranosylamine. Synthetic routes to such compounds often involve starting from commercially available 2-amino-2-deoxy sugars (glucosamine or galactosamine) and coupling them with 4-ethoxyaniline. nih.gov

Transformations of the 4-Ethoxyphenyl Moiety

The 4-ethoxyphenyl group in this compound is susceptible to electrophilic aromatic substitution reactions. The activating and ortho-, para-directing nature of the amino and ethoxy groups influences the regioselectivity of these transformations.

Aromatic Substitution Reactions

Halogenation: Electrophilic halogenation, such as bromination or chlorination, is expected to occur at the positions ortho to the activating amino group (positions 3 and 5 of the phenyl ring). The reaction conditions, such as the choice of halogenating agent and solvent, can be tuned to control the degree of halogenation.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. Due to the strong activating effect of the amino and ethoxy groups, the reaction is expected to be facile and yield nitro derivatives at the ortho positions. Careful control of the reaction conditions is necessary to avoid over-nitration or side reactions.

Friedel-Crafts Reactions: The electron-rich nature of the 4-ethoxyphenyl ring makes it amenable to Friedel-Crafts alkylation and acylation reactions. wikipedia.orglibretexts.orgsigmaaldrich.comnih.govresearchgate.net These reactions introduce alkyl or acyl groups onto the aromatic ring, typically at the positions ortho to the amino group. A Lewis acid catalyst, such as aluminum chloride, is commonly employed to generate the electrophilic species.

Table 2: Summary of Potential Reactivity of this compound

| Section | Reaction Type | Reagents and Conditions | Expected Product(s) |

|---|---|---|---|

| 5.1 | Hydrolysis | H⁺/H₂O or OH⁻/H₂O | Hexopyranose + 4-Ethoxyaniline |

| 5.2.1 | Esterification | Acetic anhydride, pyridine | O-acetylated derivatives |

| 5.2.1 | Etherification | Alkyl halide, NaH | O-alkylated derivatives |

| 5.2.2 | Oxidation | TEMPO, co-oxidant | N-(4-Ethoxyphenyl)hexopyranosyluronic acid |

| 5.2.2 | Oxidation | NaIO₄ | Dialdehyde derivative (ring-opened) |

| 5.2.3 | Amadori Rearrangement | Acid or base catalyst | 1-(4-Ethoxyphenylamino)-1-deoxy-ketose |

| 5.3.1 | Halogenation | Br₂ or Cl₂, solvent | 3-Halo- and 3,5-dihalo-N-(4-ethoxyphenyl)hexopyranosylamine |

| 5.3.1 | Nitration | HNO₃, H₂SO₄ | 3-Nitro- and 3,5-dinitro-N-(4-ethoxyphenyl)hexopyranosylamine |

| 5.3.1 | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 3-Acyl-N-(4-ethoxyphenyl)hexopyranosylamine |

Ether Cleavage and Alkylation Strategies

The ethoxy group on the aromatic ring of this compound represents a key site for chemical modification through ether cleavage and subsequent alkylation.

Ether Cleavage:

The cleavage of the aryl ether bond in this compound typically requires harsh reaction conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comlibretexts.org The mechanism of this cleavage is generally an SN2-type reaction where the halide ion acts as a nucleophile. wikipedia.orgmasterorganicchemistry.com Protonation of the ether oxygen makes the ethoxy group a better leaving group (ethanol). The halide ion then attacks the ethyl group, leading to the formation of the corresponding N-(4-hydroxyphenyl)hexopyranosylamine and an ethyl halide.

It is important to note that the aryl-oxygen bond is significantly stronger than the alkyl-oxygen bond and is not readily cleaved. libretexts.org Therefore, the reaction selectively yields the phenol (B47542) derivative.

Alkylation Strategies:

Following ether cleavage, the resulting hydroxyl group of the N-(4-hydroxyphenyl)hexopyranosylamine can be re-alkylated to introduce a variety of different alkyl or functionalized groups. Standard alkylation methods, such as the Williamson ether synthesis, can be employed. This involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a leaving group (e.g., halide, tosylate) from an alkylating agent.

Alternatively, N-alkylation of the glycosylamine nitrogen can also be considered, though this can be more challenging due to the potential for competing reactions and the electronic nature of the N-aryl bond. mdpi.comresearchgate.net

| Reaction | Reagents and Conditions | Products | Mechanistic Pathway |

| Ether Cleavage | Excess HI or HBr, heat | N-(4-hydroxyphenyl)hexopyranosylamine, Ethyl halide | SN2 |

| O-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X) | N-(4-alkoxyphenyl)hexopyranosylamine | SN2 |

Reaction with Biological Nucleophiles (e.g., Thiol Conjugation Mechanisms)

The reactivity of this compound towards biological nucleophiles, particularly thiols, is of significant interest for applications in bioconjugation.

Formation of Adducts and Conjugates

In the context of bioconjugation, maleimide-functionalized derivatives of related N-aryl compounds have been shown to react efficiently with thiols to form stable thioether linkages. nih.govmdpi.com This suggests that a synthetic strategy to introduce a maleimide (B117702) group onto the this compound scaffold would enable its effective conjugation to thiol-containing biomolecules. The reaction proceeds via a Michael addition of the thiol to the maleimide double bond.

Mechanistic Pathways of Nucleophilic Attack

The primary mechanism for the conjugation of thiol nucleophiles to an appropriately activated this compound derivative, such as a maleimide adduct, is a conjugate addition reaction. The soft nature of the thiol nucleophile favors attack at the β-carbon of the α,β-unsaturated carbonyl system of the maleimide.

For direct nucleophilic attack on the aromatic ring, the reaction is generally unfavorable unless the ring is activated by strong electron-withdrawing groups. libretexts.orgmdpi.com In such cases, the mechanism would proceed via a Meisenheimer complex intermediate, a process known as nucleophilic aromatic substitution (SNAr). libretexts.org

| Conjugation Strategy | Reactive Partner on Glycosylamine | Nucleophile | Reaction Type | Resulting Linkage |

| Maleimide Conjugation | Maleimide | Thiol (e.g., Cysteine) | Michael Addition | Thioether |

| SNAr | Activated Aryl Ring (with electron-withdrawing groups) | Thiol | Nucleophilic Aromatic Substitution | Thioether |

Stability and Degradation Pathways under Controlled Chemical Conditions

The stability of this compound is highly dependent on the pH of the surrounding medium. Like other N-glycosylamines, it is susceptible to hydrolysis, particularly under acidic conditions. nih.gov

Under acidic conditions, the glycosidic nitrogen is protonated, which facilitates the cleavage of the C-N bond, leading to the release of the free sugar (hexopyranose) and 4-ethoxyaniline. The reaction proceeds through an oxocarbenium ion-like transition state.

In neutral to basic conditions, N-aryl glycosylamines are generally more stable. nih.gov However, prolonged exposure to strong basic conditions could potentially lead to other degradation pathways, although hydrolysis remains the primary concern. The stability of the ether linkage itself is generally high under a wide range of pH conditions, with cleavage only occurring under the harsh acidic conditions mentioned previously. wikipedia.org

| Condition | Primary Degradation Pathway | Major Degradation Products |

| Acidic (e.g., pH < 6) | Hydrolysis of N-glycosidic bond | Hexopyranose, 4-Ethoxyaniline |

| Neutral (e.g., pH 7) | Generally stable, slow hydrolysis | (Trace amounts of) Hexopyranose, 4-Ethoxyaniline |

| Basic (e.g., pH > 8) | Relatively stable | - |

| Strong Acid (e.g., HI, HBr) | Ether cleavage and N-glycosidic bond hydrolysis | N-(4-hydroxyphenyl)amine, Ethyl halide, Hexopyranose |

Analytical Methodologies for N 4 Ethoxyphenyl Hexopyranosylamine Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of N-(4-ethoxyphenyl)hexopyranosylamine, enabling its purification and quantification. The choice of technique depends on the analytical goal, sample matrix, and required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of glycosylamines. youtube.com For this compound, several HPLC modes can be employed. Given the compound's polarity, stemming from the sugar moiety, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable separation mode. creative-proteomics.com Reversed-Phase HPLC (RP-HPLC) can also be effective, especially for separating it from more nonpolar impurities, by leveraging the hydrophobicity of the ethoxyphenyl group. creative-proteomics.com

Method development involves optimizing the stationary phase, mobile phase composition, and detector settings. The inherent UV-absorbing properties of the 4-ethoxyphenyl group allow for direct detection using a UV detector. For enhanced sensitivity, derivatization of the glycosylamine with a fluorescent tag such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be performed, followed by fluorescence detection (HPLC-FLD). epa.gov This approach has been shown to increase detection sensitivity significantly compared to conventional labeling methods. epa.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | HILIC Method | RP-HPLC Method |

|---|---|---|

| Column | Amide-based column (e.g., XBridge Amide) | C18 column (e.g., XSelect HSS T3) |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile or Methanol + 0.1% Formic Acid |

| Gradient | Decreasing %B (e.g., 95% to 60% B) | Increasing %B (e.g., 5% to 95% B) |

| Flow Rate | 0.3 - 1.0 mL/min | 0.3 - 1.0 mL/min |

| Temperature | 30 - 40 °C | 30 - 40 °C |

| Detection | UV (approx. 240 nm) or Fluorescence (with derivatization) | UV (approx. 240 nm) or Mass Spectrometry |

This table presents typical starting conditions for method development and may require further optimization.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability. Therefore, derivatization is a mandatory step to convert the polar hydroxyl groups of the sugar and the amine proton into more volatile and stable ethers or esters. Common derivatization agents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylating agents (e.g., pentafluoropropionic anhydride (B1165640), PFPA). capes.gov.br

Once derivatized, the compound can be separated on a relatively non-polar capillary GC column. ojp.gov The coupled Mass Spectrometry (MS) detector provides crucial structural information. The electron ionization (EI) mass spectrum will exhibit characteristic fragment ions. Key fragmentation pathways typically involve the cleavage of the N-glycosidic bond, which would yield ions corresponding to the derivatized sugar and the 4-ethoxyphenylamine moiety, allowing for unambiguous identification. capes.gov.brresearchgate.net

Table 2: Predicted GC-MS Fragmentation of a Trimethylsilyl (B98337) (TMS) Derivative

| Fragment Ion | Predicted m/z (for TMS derivative) | Origin |

|---|---|---|

| Molecular Ion [M]•+ | Variable | Intact derivatized molecule |

| [M-CH₃]⁺ | M - 15 | Loss of a methyl group from a TMS moiety |

| [4-Ethoxyphenylamine-TMS]⁺ | ~195 | Fragment containing the derivatized aglycone |

| [Derivatized Sugar]⁺ | Variable | Fragment containing the derivatized hexopyranose ring |

Predicted m/z values are illustrative and depend on the specific hexopyranose and the number of TMS groups incorporated.

Supercritical Fluid Chromatography (SFC) presents a powerful alternative to both normal-phase HPLC and GC. shimadzu.eu It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, which provides low viscosity and high diffusivity, enabling faster separations and reduced solvent consumption. shimadzu.eu For a moderately polar compound like this compound, SFC is well-suited.

The separation is typically performed on chiral or achiral stationary phases similar to those used in HPLC. fagg.be A polar organic co-solvent, or "modifier," such as methanol, is added to the CO₂ to increase mobile phase strength and modulate retention. fagg.be The addition of small amounts of additives like amines or acids can significantly improve peak shape and selectivity by minimizing undesirable interactions with residual silanols on the stationary phase. fagg.be Coupling SFC with MS provides high sensitivity and selectivity for detection, making it a valuable tool for both purification and quantitative analysis. semanticscholar.org

Advanced Electrophoretic Techniques for Structural Analysis

Capillary Electrophoresis (CE) offers exceptionally high-resolution separations based on the charge-to-size ratio of analytes. acs.orgnih.gov While this compound is a neutral molecule, several CE-based strategies can be employed for its analysis.

One approach is Micellar Electrokinetic Chromatography (MEKC), a mode of CE where a surfactant is added to the background electrolyte above its critical micelle concentration. researchgate.net Neutral analytes like the target compound can partition into the charged micelles, allowing them to be separated based on their differential partitioning coefficients.

Alternatively, complexation with borate (B1201080) buffers can be used. nih.gov The diol groups on the hexopyranose moiety can form charged complexes with borate ions in alkaline conditions. This imparts a negative charge to the molecule, enabling its migration and separation in the electric field. This technique is particularly powerful for separating different glycoforms or isomers that may have different diol stereochemistry, leading to variations in complex stability and electrophoretic mobility. nih.gov The inherent UV chromophore of the ethoxyphenyl group facilitates direct detection. acs.orgnih.gov

Development of Specific Detection Methods for this compound

While standard UV detection is feasible, the development of more specific and sensitive detection methods is crucial for trace-level analysis. Mass spectrometry is a powerful tool for the highly sensitive and specific analysis of N-glycans and related compounds. creative-proteomics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for this purpose. A method can be developed using electrospray ionization (ESI) in positive mode. The instrument would be operated in Multiple Reaction Monitoring (MRM) mode, which involves selecting the protonated molecular ion ([M+H]⁺) as the "precursor ion" in the first mass analyzer. This precursor ion is then fragmented, and a specific, high-abundance "product ion" is monitored in the second mass analyzer. A key and highly specific fragmentation is the cleavage of the N-glycosidic bond.

Table 3: Proposed LC-MS/MS MRM Transition for Specific Detection

| Parameter | Setting | Rationale |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amine nitrogen is readily protonated. |

| Precursor Ion (Q1) | m/z 284.15 | Corresponds to the [M+H]⁺ of this compound (C₁₄H₂₁NO₅). |

| Product Ion (Q3) | m/z 138.09 | Corresponds to the [4-ethoxyaniline+H]⁺ fragment after glycosidic bond cleavage. |

| Collision Energy | To be optimized | Energy required to induce the specific fragmentation. |

This MRM transition provides two levels of specificity (precursor mass and product mass), dramatically reducing chemical noise and allowing for accurate quantification at very low concentrations.

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating the mechanisms of formation, degradation, or enzymatic processing of this compound. nih.gov This strategy involves synthesizing the compound with one or more atoms replaced by a heavy, stable isotope (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O). The fate of the labeled compound can then be traced through a reaction or biological system using mass spectrometry or NMR spectroscopy. nih.govresearchgate.net

For instance, to study the mechanism of its formation via the Maillard reaction or reductive amination, one could react a ¹³C-labeled hexopyranose with unlabeled 4-ethoxyaniline. numberanalytics.com Conversely, using ¹⁵N-labeled 4-ethoxyaniline with an unlabeled sugar would place the label on the nitrogen atom.

To investigate metabolic pathways or degradation, a fully synthesized, labeled this compound can be used. For example, labeling with ¹⁸O can be achieved by conducting the final conversion step from the released glycosylamine in ¹⁸O-enriched water. taylorandfrancis.com When a mixture of labeled and unlabeled compounds is analyzed by MS, the resulting mass shift allows for the clear differentiation and quantification of the original compound versus its metabolites or degradation products, providing deep insight into the underlying chemical or enzymatic transformations. researchgate.nettaylorandfrancis.com

Investigations into Interactions with Biological Systems Mechanistic and in Vitro Studies

Theoretical Considerations of Glycosidase and Glycosyltransferase Interactions

The interaction of N-aryl glycosylamines with carbohydrate-processing enzymes is predicated on their structural mimicry of natural glycoside substrates. mdpi.com These enzymes play crucial roles in various biological processes, and their inhibition has therapeutic implications. nih.gov

Glycosidases and glycosyltransferases possess highly specific active sites that recognize the glycone (sugar) portion of their substrates. For an N-aryl glycosylamine like n-(4-Ethoxyphenyl)hexopyranosylamine, the hexopyranosyl moiety would be the primary recognition element. The enzyme's active site typically contains a pocket that accommodates the sugar ring, with specific amino acid residues forming hydrogen bonds with the hydroxyl groups of the sugar.

The aglycone moiety, in this case, the 4-ethoxyphenyl group, also plays a critical role in binding. This group can engage in hydrophobic and van der Waals interactions with nonpolar residues within or near the active site. The nature and substitution pattern of the aryl ring can significantly influence binding affinity and specificity. nih.gov Theoretical modeling and structure-activity relationship studies on related compounds suggest that the electronic properties and steric profile of the aglycone are key determinants of effective binding. nih.gov

The binding of a substrate or inhibitor to a glycosidase induces specific conformational changes in the active site. The catalytic mechanism of most glycosidases involves two key acidic residues, typically glutamate (B1630785) or aspartate, that act as a general acid and a nucleophile/general base. sigmaaldrich.com

For an N-aryl glycosylamine, the nitrogen atom of the glycosidic linkage introduces distinct electronic and structural features compared to the oxygen atom in a natural O-glycoside. The hydrolysis of N-glycosylamines is mechanistically different from that of O-glycosides, often proceeding through an iminium ion intermediate. sigmaaldrich.com However, some N-glycosyl compounds have been shown to act as inhibitors of glycosidases. mdpi.com Their interaction with the catalytic residues would depend on the precise geometry of the enzyme-ligand complex. Molecular docking studies on similar C-aryl glycosides have been employed to investigate the interactions between ligands and the active sites of proteins like sodium-dependent glucose co-transporters (SGLTs). rsc.org

Protein-Ligand Binding Studies (Non-Cellular Context)

Beyond kinetic assays, various biophysical techniques can be used to study the direct binding of a ligand to a protein in a non-cellular environment. These methods provide insights into the thermodynamics and stoichiometry of binding.

Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy can directly measure the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a protein's active site. nih.gov Such studies have been instrumental in understanding the structure-activity relationships of glycosidase inhibitors. rsc.org For instance, molecular docking of embelin (B1684587) derivatives with α-glucosidase has helped to rationalize their inhibitory activity by examining their interactions within the active site's hydrophobic pocket. mdpi.com While no specific protein-ligand binding studies for this compound are currently published, these methods represent the standard approach for characterizing such interactions.

Spectroscopic Methods for Binding Characterization

Spectroscopic techniques are powerful tools for investigating the binding of small molecules to biological targets such as proteins or nucleic acids. These methods rely on changes in the absorption or emission of light that occur upon the formation of a complex.

Fluorescence spectroscopy is a particularly sensitive method. Many proteins contain fluorescent amino acids, such as tryptophan and tyrosine. The binding of a ligand, like a hexopyranosylamine derivative, in the vicinity of these residues can alter their local environment, leading to a change in the intensity or wavelength of the emitted fluorescent light. This change can be monitored to determine binding affinity and stoichiometry.

Circular dichroism (CD) spectroscopy is another valuable technique. It measures the differential absorption of left- and right-circularly polarized light. Proteins and other chiral macromolecules have distinct CD spectra that are sensitive to their conformation. The binding of a small molecule can induce conformational changes in the protein, which are detectable as alterations in the CD spectrum, providing insights into the nature of the interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a highly quantitative technique used to directly measure the heat changes that occur during a binding event. In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the macromolecule of interest. The heat released or absorbed upon binding is measured, allowing for the determination of key thermodynamic parameters.

This method provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), the enthalpy change (ΔH), and the stoichiometry of binding (n). From these values, the change in entropy (ΔS) and Gibbs free energy (ΔG) can also be calculated. This detailed thermodynamic information is crucial for understanding the forces that drive the binding interaction, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions.

Table 1: Representative Thermodynamic Data Obtainable from ITC

| Parameter | Description | Typical Units |

| Ka | Association constant, a measure of binding affinity. | M-1 |

| Kd | Dissociation constant (1/Ka), another measure of affinity. | M |

| n | Stoichiometry of binding, the ratio of ligand to macromolecule in the complex. | Unitless |

| ΔH | Enthalpy change, the heat released or absorbed upon binding. | kcal/mol or kJ/mol |

| ΔS | Entropy change, a measure of the change in disorder of the system upon binding. | cal/mol·K or J/mol·K |

| ΔG | Gibbs free energy change, indicates the spontaneity of the binding process. | kcal/mol or kJ/mol |

Interaction with Carbohydrate-Binding Proteins and Lectins

Lectins are a class of proteins that specifically recognize and bind to carbohydrates. These interactions are fundamental to a vast array of biological processes, including cell-cell recognition, signaling, and immune responses. Given its hexopyranosylamine structure, this compound is a candidate for interaction with various lectins.

Studies investigating the binding of glycosylamine derivatives to lectins often employ techniques such as enzyme-linked immunosorbent assays (ELISA), surface plasmon resonance (SPR), or glycan arrays. These methods can screen for binding against a panel of different lectins to identify specific interactions and can provide quantitative data on binding affinities. The ethoxyphenyl aglycone moiety would be a key determinant in the specificity and affinity of such interactions.

Chemoenzymatic Synthetic Approaches Utilizing Related Enzymes

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis. This approach can be highly effective for the synthesis of complex carbohydrate-containing molecules like this compound.

Enzymes such as glycosidases or transglycosidases could potentially be employed in the synthesis of this compound. In a process known as reverse hydrolysis or transglycosylation, these enzymes can be used to form glycosidic bonds. For instance, a suitable glycosidase could catalyze the reaction between a donor sugar and 4-ethoxyaniline. This enzymatic approach can offer high stereoselectivity, avoiding the need for complex protecting group strategies often required in purely chemical syntheses. The development of such a chemoenzymatic route would depend on identifying or engineering an enzyme with the appropriate substrate specificity.

Future Research Directions and Unexplored Academic Avenues

Design and Synthesis of Structurally Diverse N-(4-Ethoxyphenyl)hexopyranosylamine Analogs

The exploration of structurally diverse analogs of this compound is a primary avenue for future research. This involves systematic modifications of both the hexopyranosyl moiety and the N-aryl substituent to establish comprehensive structure-activity relationships (SAR).

Modification of the Hexopyranosyl Moiety: Future synthetic endeavors could focus on varying the stereochemistry of the sugar ring, for instance, by utilizing different hexoses like mannose or galactose as starting materials. nih.gov The introduction of various protecting groups on the hydroxyl functionalities of the hexopyranose ring can also lead to a diverse range of analogs with altered solubility and conformational preferences. Furthermore, the synthesis of derivatives with deoxy-sugars or amino-sugars could be explored to probe the importance of specific hydroxyl groups for potential biological interactions.

Modification of the N-Aryl Substituent: The ethoxy group on the phenyl ring is a key feature that can be systematically varied. Analogs with different alkoxy groups (e.g., methoxy, propoxy, butoxy) could be synthesized to investigate the effect of chain length on the compound's properties. Additionally, the introduction of other substituents at the para-position, such as halogens, nitro groups, or alkyl groups, would provide valuable insights into the electronic and steric requirements for any observed activity. The synthesis of analogs with substituents at the ortho- or meta-positions of the phenyl ring would further expand the chemical space and allow for a more detailed understanding of the spatial arrangement of the molecule. nih.gov

A representative, though not exhaustive, summary of potential synthetic targets is presented in the table below.

| Hexopyranosyl Moiety | N-Aryl Substituent Modification (at para-position) |

| D-Glucose | Methoxy |

| D-Galactose | Propoxy |

| D-Mannose | Isopropoxy |

| 2-Deoxy-D-glucose | Chloro |

| N-Acetyl-D-glucosamine | Bromo |

| D-Xylose | Nitro |

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The development of more efficient and selective synthetic routes to this compound and its analogs is crucial for facilitating further research. Traditional methods for the synthesis of N-aryl glycosylamines often involve the condensation of a sugar with an aniline (B41778) derivative, which can sometimes lead to mixtures of anomers and require harsh reaction conditions.

Future research should focus on the development of novel catalytic systems that can promote the stereoselective formation of the N-glycosidic bond. This could include the use of Lewis acids, transition metal catalysts, or organocatalysts to control the anomeric selectivity, favoring the formation of either the α or β anomer as desired. researchgate.net The exploration of greener synthetic methodologies, such as reactions in aqueous media or under solvent-free conditions, would also be a significant advancement, reducing the environmental impact and cost of synthesis. researchgate.net

Three-component reaction strategies, where the sugar, the aniline derivative, and a third component are combined in a single step, offer a powerful approach to rapidly generate a library of N-acylated glycosylamines. nih.gov Such methods can enhance synthetic efficiency and allow for the introduction of additional diversity into the molecular structure.

Advanced Spectroscopic Studies for Dynamic Conformational Analysis